2-(3-Fluoropyridin-2-yl)-2-methylpropanenitrile
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Overview
Description
2-(3-Fluoropyridin-2-yl)-2-methylpropanenitrile is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
The synthesis of 2-(3-Fluoropyridin-2-yl)-2-methylpropanenitrile can be achieved through several synthetic routes. One common method involves the fluorination of pyridine derivatives. For instance, 2-amino-3-methylpyridine can be converted into 2-fluoro-3-methylpyridine using the Balts-Schiemann reaction, followed by further functionalization to introduce the nitrile group . Industrial production methods often involve the use of fluorinating agents such as potassium fluoride (KF) under elevated temperatures (100–200 °C) to achieve selective fluorination .
Chemical Reactions Analysis
2-(3-Fluoropyridin-2-yl)-2-methylpropanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to form partially or fully hydrogenated pyridines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Scientific Research Applications
2-(3-Fluoropyridin-2-yl)-2-methylpropanenitrile has several scientific research applications:
Medicinal Chemistry: Fluorinated pyridines are often used as building blocks in the synthesis of pharmaceuticals due to their enhanced metabolic stability and bioavailability.
Materials Science: It is used in the synthesis of advanced materials, including polymers and liquid crystals, due to its ability to impart desirable physical properties.
Mechanism of Action
The mechanism of action of 2-(3-Fluoropyridin-2-yl)-2-methylpropanenitrile is largely dependent on its application. In medicinal chemistry, the fluorine atom’s electron-withdrawing nature can influence the compound’s interaction with biological targets, such as enzymes or receptors. This can enhance binding affinity and selectivity, leading to improved therapeutic effects . The molecular targets and pathways involved vary based on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-(3-Fluoropyridin-2-yl)-2-methylpropanenitrile can be compared with other fluorinated pyridines, such as:
2-Fluoropyridine: Lacks the nitrile and methyl groups, making it less versatile in certain synthetic applications.
3-Fluoropyridine: Similar to 2-fluoropyridine but with the fluorine atom in a different position, affecting its reactivity and properties.
2,6-Difluoropyridine: Contains two fluorine atoms, which can further enhance its electron-withdrawing effects and alter its chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C9H9FN2 |
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Molecular Weight |
164.18 g/mol |
IUPAC Name |
2-(3-fluoropyridin-2-yl)-2-methylpropanenitrile |
InChI |
InChI=1S/C9H9FN2/c1-9(2,6-11)8-7(10)4-3-5-12-8/h3-5H,1-2H3 |
InChI Key |
GIJCPQDLTPQLJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#N)C1=C(C=CC=N1)F |
Origin of Product |
United States |
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